molecular formula C8H12O3 B13869904 6-Methyl-4-oxohept-5-enoic acid

6-Methyl-4-oxohept-5-enoic acid

Cat. No.: B13869904
M. Wt: 156.18 g/mol
InChI Key: NDZLMNNKVFNTQV-UHFFFAOYSA-N
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Description

6-Methyl-4-oxohept-5-enoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by a heptenoic acid backbone with a methyl group at the 6th position and a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxohept-5-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields depending on the nature of the methyl ketone substituent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aldol condensation method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxohept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group or the double bond can be targeted.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-oxohept-5-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and mechanisms.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxohept-5-enoic acid depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. For example, the keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-oxo-5-heptenoic acid: A closely related compound with similar structural features.

    4-Oxo-2-butenoic acid: Another compound with a keto group and a double bond, but with a shorter carbon chain.

Uniqueness

6-Methyl-4-oxohept-5-enoic acid is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-methyl-4-oxohept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(2)5-7(9)3-4-8(10)11/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZLMNNKVFNTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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